![molecular formula C15H17ClN4O2 B2609640 N-[4-(5-Acetamido-3-methylpyrazol-1-yl)phenyl]-2-chloropropanamide CAS No. 2411269-52-6](/img/structure/B2609640.png)
N-[4-(5-Acetamido-3-methylpyrazol-1-yl)phenyl]-2-chloropropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(5-Acetamido-3-methylpyrazol-1-yl)phenyl]-2-chloropropanamide, also known as MLN8054, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.
Wirkmechanismus
N-[4-(5-Acetamido-3-methylpyrazol-1-yl)phenyl]-2-chloropropanamide inhibits the activity of Aurora A kinase by binding to the ATP-binding pocket of the enzyme. This results in a conformational change that prevents the enzyme from phosphorylating its downstream targets, leading to cell cycle arrest and apoptosis in cancer cells. Aurora A kinase is overexpressed in many types of cancer and is involved in various cellular processes, including mitosis, cytokinesis, and spindle assembly. Inhibition of Aurora A kinase has been shown to be a promising target for cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on Aurora A kinase activity in vitro and in vivo. In preclinical studies, it has been shown to inhibit tumor growth and induce apoptosis in cancer cells. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(5-Acetamido-3-methylpyrazol-1-yl)phenyl]-2-chloropropanamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied and has a well-characterized mechanism of action. However, there are also limitations to using this compound in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to use in certain assays. It also has a relatively short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for N-[4-(5-Acetamido-3-methylpyrazol-1-yl)phenyl]-2-chloropropanamide research. One area of focus is the development of more potent and selective Aurora A kinase inhibitors. Another area of interest is the combination of this compound with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, there is ongoing research into the use of this compound in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway. Finally, there is interest in exploring the use of this compound in the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases.
Synthesemethoden
The synthesis of N-[4-(5-Acetamido-3-methylpyrazol-1-yl)phenyl]-2-chloropropanamide involves several steps, including the reaction of 2-chloropropanoyl chloride with 4-(5-amino-3-methylpyrazol-1-yl)phenylamine to form N-(4-(5-amino-3-methylpyrazol-1-yl)phenyl)-2-chloropropanamide. This intermediate is then acetylated using acetic anhydride to produce the final product, this compound. The synthesis method has been optimized over the years to increase yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-[4-(5-Acetamido-3-methylpyrazol-1-yl)phenyl]-2-chloropropanamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of the Aurora A kinase, which is overexpressed in many types of cancer. Inhibition of Aurora A kinase leads to cell cycle arrest and apoptosis in cancer cells. This compound has been tested in preclinical studies and has shown promising results in inhibiting tumor growth in various cancer types, including breast, lung, and colon cancer.
Eigenschaften
IUPAC Name |
N-[4-(5-acetamido-3-methylpyrazol-1-yl)phenyl]-2-chloropropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2/c1-9-8-14(17-11(3)21)20(19-9)13-6-4-12(5-7-13)18-15(22)10(2)16/h4-8,10H,1-3H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSMGXXFAZJDDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C)C2=CC=C(C=C2)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(1H-indol-3-yl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid](/img/structure/B2609557.png)
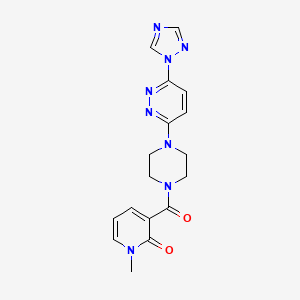
![2-(2-Fluorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2609560.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2609564.png)
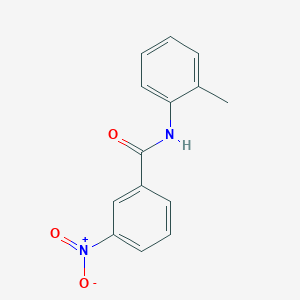
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethoxynicotinamide](/img/structure/B2609569.png)
![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2609571.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2609573.png)
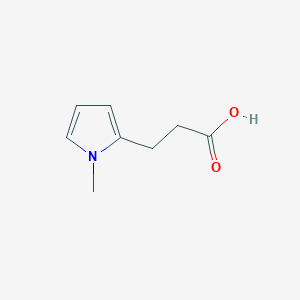
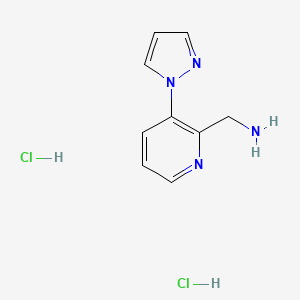
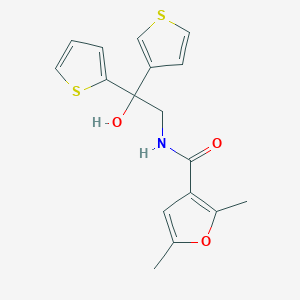
![ethyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2609578.png)
![2-[(2,5-Difluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2609579.png)
